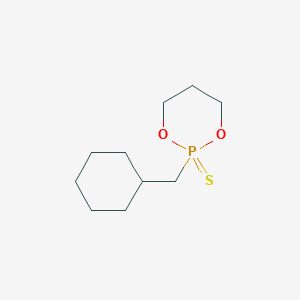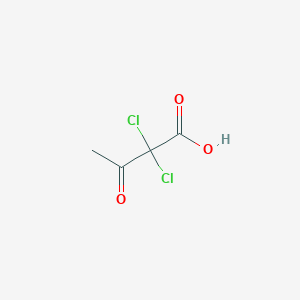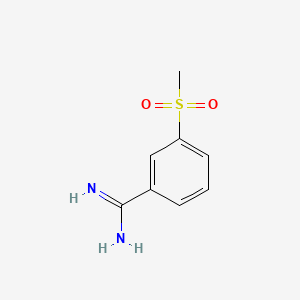![molecular formula C22H23NO3 B12515480 [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol CAS No. 816446-65-8](/img/structure/B12515480.png)
[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with two 4-methoxy-2-methylphenyl groups and a methanol group at the 4-position. Its molecular formula is C22H23NO3, and it has a molecular weight of approximately 349.17 g/mol .
Vorbereitungsmethoden
The synthesis of [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions:
Methanol Group Addition: The final step involves the addition of the methanol group to the 4-position of the pyridine ring, often using a Grignard reagent or similar organometallic compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Analyse Chemischer Reaktionen
[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyridine ring and exhibit various biological activities, including antifibrotic and antimicrobial properties.
Pyrrolidine Derivatives: These compounds are known for their versatility in medicinal chemistry and their potential as therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
816446-65-8 |
|---|---|
Molekularformel |
C22H23NO3 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
[2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C22H23NO3/c1-14-9-17(25-3)5-7-19(14)21-11-16(13-24)12-22(23-21)20-8-6-18(26-4)10-15(20)2/h5-12,24H,13H2,1-4H3 |
InChI-Schlüssel |
KUQUVKPPRWEUBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)

![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)


![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)
![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate](/img/structure/B12515435.png)

![2-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B12515443.png)
![2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid](/img/structure/B12515444.png)
![Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane](/img/structure/B12515449.png)

![5-[18-(3,5-dicarboxyphenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12515459.png)
![1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine](/img/structure/B12515460.png)
